molecular formula C11H17N B1581844 N-Butyl-m-toluidine CAS No. 60995-75-7

N-Butyl-m-toluidine

Cat. No.: B1581844
CAS No.: 60995-75-7
M. Wt: 163.26 g/mol
InChI Key: UUSGZWZUYJHBJS-UHFFFAOYSA-N
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Description

N-Butyl-m-toluidine (CAS: 60995-75-7), also known as N-Butyl-3-methylaniline, is an aromatic amine derivative characterized by a methyl group at the meta position of the benzene ring and a butyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₇N, with a molecular weight of 163.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butyl-m-toluidine can be synthesized through the alkylation of m-toluidine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium carbonate to deprotonate the amino group, followed by the addition of butyl halide to form the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by passing m-toluidine and butyl alcohol over a catalyst at high temperatures. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-m-toluidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-Butyl-m-toluidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of rubber chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which N-Butyl-m-toluidine exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, it can participate in redox reactions, altering the oxidation state of other molecules.

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value
Boiling Point 260.7°C at 760 mmHg
Density 0.934 g/cm³
LogP (Octanol-Water) 3.28
Refractive Index 1.537
Flash Point 111.5°C
Polar Surface Area (PSA) 12.03 Ų

These properties make it a moderately hydrophobic compound with applications in organic synthesis, dye intermediates, and specialty chemical production .

Alkyl-substituted toluidines share structural similarities but exhibit distinct physicochemical and functional differences due to variations in alkyl chain length, substituent position (meta vs. para), and nitrogen substitution patterns. Below is a detailed comparison:

Structural and Functional Differences

Table 1: Structural Comparison of Alkyl-Substituted Toluidines

Compound Structure CAS Number Molecular Formula Key Substituents
N-Butyl-m-toluidine C₆H₃(CH₃)(NH-n-C₄H₉) 60995-75-7 C₁₁H₁₇N Meta-methyl, N-butyl
N-Ethyl-m-toluidine C₆H₃(CH₃)(NH-C₂H₅) 102-27-2 C₉H₁₃N Meta-methyl, N-ethyl
N-Methyl-p-toluidine C₆H₄(CH₃)(NH-CH₃) (para isomer) 623-08-5 C₈H₁₁N Para-methyl, N-methyl
N,N-Diethyl-m-toluidine C₆H₃(CH₃)(N(C₂H₅)₂) 91-67-8 C₁₁H₁₇N Meta-methyl, N,N-diethyl

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., butyl vs. ethyl) increase hydrophobicity (LogP: 3.28 vs. ~2.5 for ethyl derivatives) and boiling points .
  • Substituent Position : Para-substituted analogs (e.g., N-Methyl-p-toluidine) often exhibit higher symmetry and crystallinity compared to meta isomers .
  • Nitrogen Substitution: Diethyl derivatives (e.g., N,N-Diethyl-m-toluidine) show reduced basicity due to steric hindrance compared to monoalkylated analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Boiling Point (°C) Density (g/cm³) LogP Applications
This compound 260.7 0.934 3.28 Dye intermediates, polymer additives
N-Ethyl-m-toluidine 237 0.952 2.65 Biochemical assays (e.g., TOOS reagent)
N-Methyl-p-toluidine 245 0.940 2.30 Pharmaceuticals, agrochemicals
N,N-Diethyl-m-toluidine 255 0.920 3.10 Corrosion inhibitors, surfactants

Trends :

  • Boiling Points : Increase with alkyl chain length (e.g., butyl > ethyl) due to stronger van der Waals forces .
  • LogP : Longer alkyl chains enhance lipid solubility, critical for penetration in biological or polymeric systems .

Key Challenges :

  • Butylation reactions require higher temperatures and longer reaction times compared to ethyl or methyl analogs due to steric effects .

Biological Activity

N-Butyl-m-toluidine is a compound derived from m-toluidine, which has been studied for its biological activity, particularly in the context of cancer research and toxicology. This article reviews the synthesis, biological evaluations, and relevant case studies pertaining to this compound, emphasizing its cytotoxic properties and mechanisms of action.

Chemical Structure and Properties

This compound (C11H15N) is characterized by a butyl group attached to the nitrogen of the m-toluidine structure. The compound's molecular structure can be represented as follows:

N Butyl m toluidine=C6H4 CH3)NH C4H9)\text{N Butyl m toluidine}=\text{C}_6\text{H}_4\text{ CH}_3)\text{NH C}_4\text{H}_9)

Synthesis

The synthesis of this compound typically involves alkylation reactions where m-toluidine is treated with butyl halides under basic conditions. This process allows for the selective attachment of the butyl group to the nitrogen atom, yielding the desired product.

Cytotoxicity Studies

Recent studies have demonstrated that various derivatives of m-toluidine exhibit significant cytotoxic activity against cancer cell lines. For instance, a study reported that certain synthesized compounds similar to this compound showed IC50 values ranging from 1.38 to 3.21 μM against HepG2 cells (a liver cancer cell line) . The cytotoxic effects were attributed to the ability of these compounds to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

The biological activity of this compound can be linked to its interaction with cellular pathways involved in apoptosis:

  • Cell Cycle Arrest : Treatment with this compound has been shown to induce G2/M phase arrest in cancer cells, which is a critical point for cellular division .
  • Apoptotic Pathways : The compound triggers apoptosis through the intrinsic pathway by modulating key proteins such as p53 and Bcl-2. Increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors were observed following treatment .

Study on HepG2 Cells

In an experimental setup, HepG2 cells treated with this compound showed:

  • An increase in p53 and Bax levels by 8.91-fold and 4.50-fold, respectively.
  • A decrease in Bcl-2 levels by 5.58-fold compared to untreated controls .

These findings indicate that this compound effectively alters the expression of crucial apoptotic regulators, promoting cancer cell death.

Toxicological Considerations

While examining the biological activity, it is essential to consider the toxicological profile of this compound. Occupational exposure limits have been established for related compounds, highlighting potential risks associated with inhalation or dermal contact . Long-term exposure studies have indicated possible carcinogenic effects linked to aromatic amines, necessitating careful handling and regulatory compliance .

Summary Table of Biological Activity

Property Details
Chemical Formula C11H15N
IC50 (HepG2) 1.38 - 3.21 μM
Mechanism G2/M phase arrest; apoptosis
Key Proteins Modulated p53 (↑), Bax (↑), Bcl-2 (↓)
Toxicological Concerns Potential carcinogenicity

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the purity and identity of N-butyl-m-toluidine in synthetic chemistry research?

To confirm the identity and purity of this compound, combine spectroscopic and chromatographic techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify molecular structure by comparing chemical shifts with literature data .
  • Gas chromatography (GC) or HPLC with UV detection to assess purity (>98% is typical for research-grade samples). Include retention times and spiking experiments with known standards to resolve co-elution issues .
  • Elemental analysis (C, H, N) to validate empirical formulas. Discrepancies >0.3% indicate impurities or synthesis errors .

Q. How can researchers optimize the synthesis of this compound from m-toluidine and alkyl halides?

Key parameters for alkylation reactions:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates. Avoid protic solvents that may hydrolyze alkyl halides .
  • Stoichiometry : A 1.2:1 molar ratio of alkyl halide to m-toluidine minimizes side products (e.g., dialkylation) .
  • Temperature control : Maintain 80–100°C to balance reaction kinetics and thermal decomposition risks. Monitor via TLC or GC-MS to detect intermediates .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data when studying the solvent-dependent reactivity of this compound?

Contradictions may arise from solvent polarity effects on reaction pathways:

  • Systematic solvent screening : Compare reaction outcomes in solvents with varying Hansen solubility parameters (e.g., logP, dielectric constant) .
  • Mechanistic studies : Use DFT calculations to model transition states and identify solvent-stabilized intermediates. Validate with kinetic isotope effects (KIEs) or Hammett plots .
  • Control experiments : Replicate conflicting studies under identical conditions (e.g., humidity, inert atmosphere) to isolate environmental variables .

Q. What advanced analytical strategies are suitable for detecting trace degradation products of this compound in long-term stability studies?

For stability assessment under thermal/oxidative stress:

  • LC-HRMS : Identify degradation products (e.g., N-oxides or quinone imines) with ppm-level mass accuracy. Use isotopic pattern matching to distinguish artifacts .
  • Accelerated aging : Store samples at 40°C/75% RH for 6 months, sampling monthly. Compare degradation kinetics via Arrhenius modeling .
  • EPR spectroscopy : Detect free radicals formed during autoxidation, correlating with structural instability .

Q. How can researchers design statistically robust experiments to evaluate the environmental toxicity of this compound?

Adopt a tiered approach:

  • In vitro assays : Use Daphnia magna or Vibrio fischeri for acute toxicity (EC50). Include positive/negative controls and triplicate measurements .
  • Dose-response modeling : Apply nonlinear regression (e.g., Hill equation) to estimate LC50 values. Report confidence intervals and goodness-of-fit metrics (R², RMSE) .
  • Metabolomic profiling : Combine GC-MS and PCA to identify toxicity biomarkers in exposed organisms .

Q. Methodological and Ethical Considerations

Q. What protocols ensure reproducibility when documenting synthetic procedures for this compound in publications?

Follow Beilstein Journal of Organic Chemistry guidelines:

  • Detailed experimental section : Specify equipment (manufacturer, model), solvent batches, and purification methods (e.g., distillation at 260.7°C) .
  • Supporting information : Deposit raw NMR/GC data in repositories (e.g., Zenodo) with DOI links .
  • Ethical reporting : Disclose conflicts of interest and adhere to Green Chemistry principles for waste management .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

  • Re-evaluate force fields : Compare molecular dynamics simulations using OPLS-AA vs. GAFF parameters for logP and density predictions .
  • Experimental validation : Measure properties (e.g., refractive index: 1.537) under controlled conditions to rule out instrumentation errors .
  • Peer collaboration : Share datasets with computational chemists to refine models via iterative feedback .

Properties

IUPAC Name

N-butyl-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h5-7,9,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSGZWZUYJHBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209838
Record name N-Butyl-m-toluidine
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60995-75-7
Record name N-Butyl-3-methylbenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-m-toluidine
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Record name N-Butyl-m-toluidine
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Record name N-butyl-m-toluidine
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Synthesis routes and methods

Procedure details

214 parts of m-toluidine, 75 parts of n-butanol and 10 parts of triphenyl phosphite are heated for 10 hours at 230° C in a stirred autoclave. The autoclave is then let down and the water of reaction formed, the excess of m-toluidine and the unconverted butanol are distilled off under reduced pressure. 130 parts of N-butyl-m-toluidine, corresponding to a yield of 80% of theory, distil at a boiling point of 65° - 70° C/0.2 mm Hg.
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Retrosynthesis Analysis

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